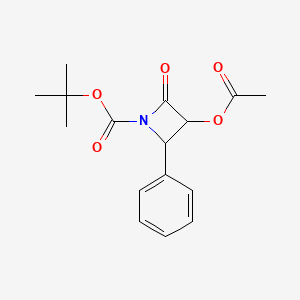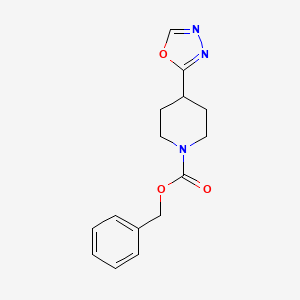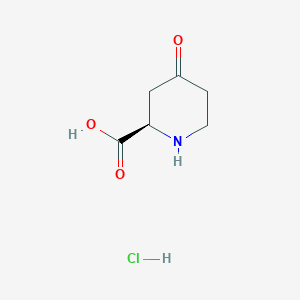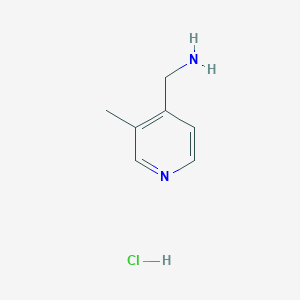![molecular formula C32H33N3O8 B15330272 N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an acetyl group at the N4 position of cytidine. These modifications are crucial for its role in solid-phase synthesis of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
Acetylation of the N4 Position: The N4 position of the cytidine is acetylated using acetic anhydride in the presence of a base like triethylamine. This step ensures the protection of the amino group during subsequent reactions.
Industrial Production Methods
Industrial production of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cytidine are reacted with 4,4’-dimethoxytrityl chloride and acetic anhydride under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid, to yield the free hydroxyl group.
Substitution Reactions: The acetyl group at the N4 position can be removed under basic conditions, such as with ammonia or methylamine, to regenerate the free amino group.
Common Reagents and Conditions
Trichloroacetic Acid: Used for the removal of the DMT protecting group.
Ammonia or Methylamine: Used for deacetylation of the N4 position.
Major Products Formed
Cytidine: The deprotected form of the compound after removal of both the DMT and acetyl groups.
Applications De Recherche Scientifique
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of oligonucleotides for various applications.
Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: For the synthesis of therapeutic oligonucleotides used in gene therapy and RNA interference.
Industry: In the production of synthetic DNA and RNA for research and diagnostic purposes.
Mécanisme D'action
The primary mechanism of action of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine involves its incorporation into oligonucleotides during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the acetyl group protects the N4 amino group. These protecting groups are selectively removed during the synthesis process to allow for the sequential addition of nucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Another nucleoside with a DMT protecting group, used in the synthesis of thymidine-containing oligonucleotides.
5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl cytidine: Similar to 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine but with a benzoyl group at the N4 position instead of an acetyl group.
Uniqueness
5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The combination of the DMT and acetyl groups allows for precise control over the synthesis process, making it a valuable tool in nucleic acid research and production.
Propriétés
Formule moléculaire |
C32H33N3O8 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39) |
Clé InChI |
AFQGZOMSSIQDMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


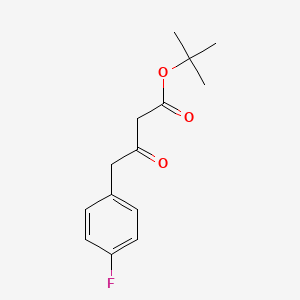
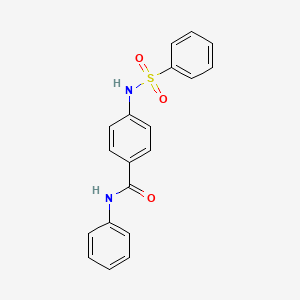
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
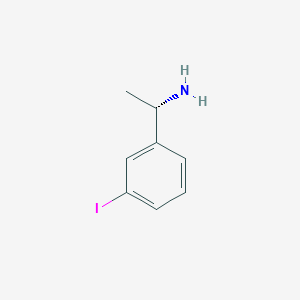
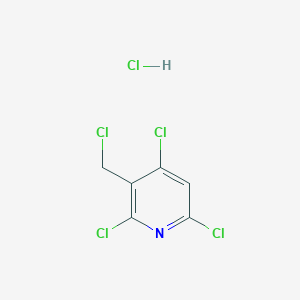
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

